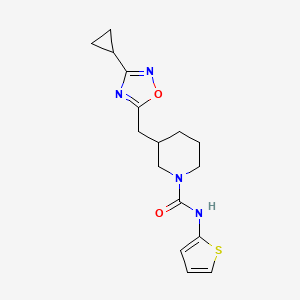

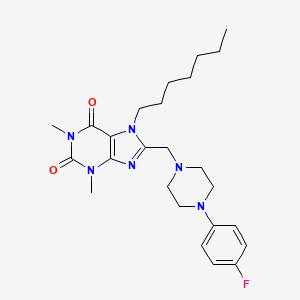

![molecular formula C8H6BrN3O B2602335 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 899518-62-8](/img/structure/B2602335.png)

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Descripción general

Descripción

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the CAS Number: 916256-65-0 . It has a molecular weight of 212.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis

- One-Pot Acid-Promoted Synthesis: A method was developed for the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, a related compound, involving steps like deprotection, imination, heterocyclization, and aromatization. This technique was optimized for specific solvents and even employed microwave-assisted synthesis to improve yields of the major product (Tseng, Tsai, Li, & Wong, 2019).

- Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffold: Research revealed a bromo-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for sequential functionalization, an improvement over previous methods especially when incorporating multiple unique substituents (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

- Regioselective Synthesis of N-Heteroaryl Aldehydes: A study introduced a microwave-assisted, one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines. These aldehydes were used as intermediates to prepare novel functional fluorophores, exhibiting significant fluorescence properties, making them potential candidates for fluorescent probes in biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).

Biological Applications

- Antimicrobial Activity: Several methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and tested for their antimicrobial properties. The structures were confirmed through spectroscopic techniques, highlighting the potential of these compounds in therapeutic applications (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).

- Hypoglycemic Activity: The hypoglycemic activity of methyl 6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]-pyrimidine-4-carboxylates was studied, showcasing the potential of these compounds in managing blood sugar levels, indicating their importance in diabetes research (Gein, Zamaraeva, Mishunin, & Kotegov, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propiedades

IUPAC Name |

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHLLXKKUAITTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2602252.png)

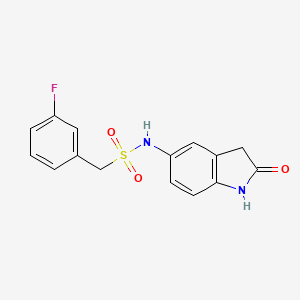

![3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2602253.png)

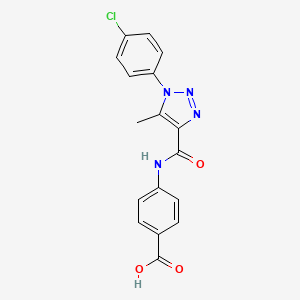

![4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2602256.png)

![4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B2602257.png)

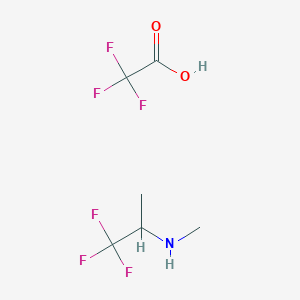

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2602270.png)